molecular formula C27H24N2O5 B1398494 Fmoc-5-methoxy-L-tryptophan CAS No. 1219184-52-7

Fmoc-5-methoxy-L-tryptophan

Cat. No. B1398494
M. Wt: 456.5 g/mol
InChI Key: LOSXXKTXEHICBG-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-5-methoxy-L-tryptophan is a derivative of L-tryptophan. It is a synthetic molecule used in research as a building block for peptides and proteins. Its chemical structure consists of a tryptophan amino acid with an added Fmoc (fluorenylmethoxycarbonyl) group for protection during peptide synthesis .


Synthesis Analysis

Fmoc-5-methoxy-L-tryptophan is used in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .


Molecular Structure Analysis

The molecular formula of Fmoc-5-methoxy-L-tryptophan is C27H24N2O5 . The molecular weight is 456.5 .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

Fmoc-5-methoxy-L-tryptophan appears as an off-white powder/solid . The melting point is 158 - 160 °C .

Scientific Research Applications

Quenched Fluorescent Substrate for Peptidases

  • Study : A quenched fluorescent substrate for thimet peptidase containing a new fluorescent amino acid, DL-2-amino-3-(7-methoxy-4-coumaryl)propionic acid, was developed. This included the synthesis of Fmoc-DL-Amp to facilitate the solid-phase synthesis of Amp-containing peptides. The enhancement of fluorescence upon cleavage by thimet peptidase was observed, indicating its potential for peptidase study applications (Knight, 1991).

Building Block in Oligopeptides

  • Study : 5-Hydroxytryptophan, a structural analogue of tryptophan, was used to overcome side reactions during solid-phase peptide synthesis. The study involved the preparation of N α-Fmoc-N in-Boc-5-O-benzyl-5-hydroxytryptophan and its incorporation in a pentagastrin analogue, indicating its utility in peptide synthesis (Lescrinier et al., 1995).

Acid-Sensitive Fmoc-Cys(Mmt)-OH Synthesis

  • Study : The synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH, and its application in solid-phase peptide synthesis, highlights its utility in the synthesis of complex peptides where acid-sensitive components are needed (Barlos et al., 2009).

Multicomponent Combinatorial Reaction

  • Study : The N-Acyliminium Pictet−Spengler Condensation as a Multicomponent Combinatorial Reaction on Solid Phase was applied for the synthesis of Demethoxyfumitremorgin C Analogues, demonstrating the versatility of Fmoc-amino acids in combinatorial chemistry (Wang and Ganesan, 1999).

Dipeptide Derivatives as Receptor Antagonists

  • Study : The design and synthesis of tryptophan-containing dipeptide derivatives as formyl peptide receptor 1 antagonists showcased the application of Fmoc-tryptophan derivatives in the development of new drugs for treating neutrophilic inflammatory diseases (Hwang et al., 2013).

Interaction with Graphite and Carbon Nanotubes

  • Study : Investigating the dynamic interaction of surfactants with graphite and carbon nanotubes using Fmoc-amino acids as a model system, this research contributes to understanding how aromatic amino acid derivatives interact with carbon surfaces, relevant in nanotechnology (Li et al., 2009).

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Fmoc-5-methoxy-L-tryptophan . Use personal protective equipment and wear chemical impermeable gloves .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5/c1-33-17-10-11-24-22(13-17)16(14-28-24)12-25(26(30)31)29-27(32)34-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-11,13-14,23,25,28H,12,15H2,1H3,(H,29,32)(H,30,31)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSXXKTXEHICBG-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-5-methoxy-L-tryptophan

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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